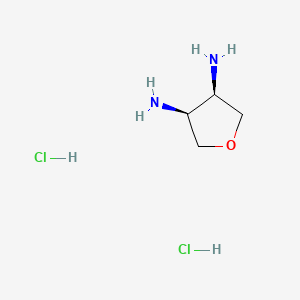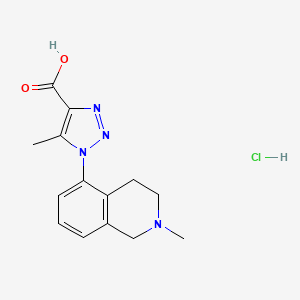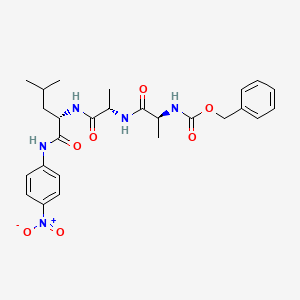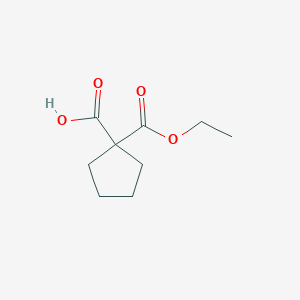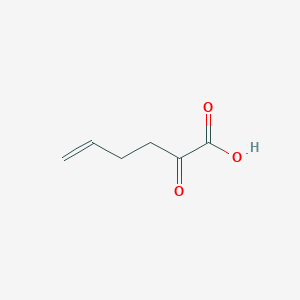
5-Chloro-2-(2,2-difluoroethoxy)aniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-(2,2-difluoroethoxy)aniline is C8H8ClF2NO . The InChI code is 1S/C8H8ClF2NO/c9-5-2-1-3-6 (12)8 (5)13-4-7 (10)11/h1-3,7H,4,12H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.61 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Selective Receptor Antagonists
An efficient scale-up synthesis of a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist, BMS-665053, utilized a one-step direct bis-ortho-chlorination process. This process, featuring a palladium-catalyzed coupling, underscores the utility of chloro- and difluoro- substituted anilines in synthesizing complex molecules for preclinical studies (Jianqing Li et al., 2012).
Vibrational Spectra Analysis
Vibrational characteristics of chloro- and trifluoromethyl-substituted anilines were explored through FT-IR and FT-Raman spectra. The studies provided insights into the influence of chlorine substituents on molecular vibrational wavenumbers, highlighting the compound's utility in spectroscopic analysis and material characterization (T. Karthick et al., 2013).
Development of Polyactive Biocides
Research into the synthesis of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides from chlorosalicylic acid revealed new polyactive biocides with molluscicidal and fungicidal activities. This application demonstrates the role of chloro-aniline derivatives in creating environmentally significant compounds (F. Asaad et al., 1988).
Novel Pesticides Synthesis
A synthetic process outlined for novel pesticides, such as Bistrifluron, involves the chlorination of aniline derivatives to produce intermediates with potent growth-retarding activity against pests. This showcases the compound's significance in developing agricultural chemicals with high efficacy and low environmental impact (Liu An-chan, 2015).
Quantum Chemical Studies
Quantum chemical studies on chloro- and trifluoromethyl- substituted anilines provided deep insights into their molecular orbital calculations, chemical reactivity, and thermodynamic parameters. This research highlights the compound's potential in designing materials with specific electronic and optical properties (B. Revathi et al., 2017).
Safety and Hazards
The safety information available indicates that 5-Chloro-2-(2,2-difluoroethoxy)aniline should be handled with caution. It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and to use only under a chemical fume hood . It should not be ingested, and if swallowed, immediate medical assistance should be sought .
Propiedades
IUPAC Name |
5-chloro-2-(2,2-difluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWVURZYSRYGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



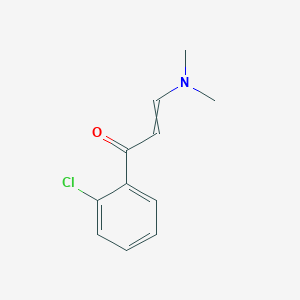


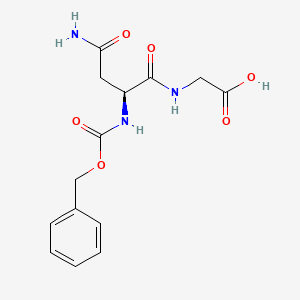
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)

